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Compound of Interest

Compound Name:
3-Carboxy-2-fluorophenylboronic

acid

Cat. No.: B1587506 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic

signature of 3-Carboxy-2-fluorophenylboronic acid (CAS 1072952-09-0)[1][2]. While a

complete set of publicly available experimental spectra for this specific molecule is limited, this

document synthesizes data from closely related analogs and foundational spectroscopic

principles to offer a robust predictive analysis. This guide is intended for researchers, scientists,

and drug development professionals who require a detailed understanding of the structural

characterization of this and similar substituted phenylboronic acids.

Introduction to 3-Carboxy-2-fluorophenylboronic
Acid and its Spectroscopic Importance
3-Carboxy-2-fluorophenylboronic acid is a bifunctional organic compound featuring a phenyl

ring substituted with a boronic acid, a carboxylic acid, and a fluorine atom. This unique

substitution pattern makes it a valuable building block in medicinal chemistry and materials

science. The boronic acid moiety is renowned for its ability to form reversible covalent bonds

with diols, a property exploited in sensors and drug delivery systems, while the carboxylic acid

and fluorine substituents allow for fine-tuning of its chemical and physical properties, such as

acidity, reactivity, and binding affinity.

Accurate structural elucidation and purity assessment are paramount for any application.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This
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guide will delve into the predicted spectroscopic data for 3-Carboxy-2-fluorophenylboronic
acid, providing a detailed interpretation of the expected spectral features and the

methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 3-Carboxy-2-fluorophenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR

spectra would collectively provide a complete picture of its molecular structure.

Predicted ¹H and ¹³C NMR Data
The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the

nuclei. The electron-withdrawing nature of the carboxylic acid, fluorine, and boronic acid groups

will significantly influence the chemical shifts of the aromatic protons and carbons. The

predicted data, based on analysis of similar compounds, are summarized in the table below.

¹H NMR
Predicted δ

(ppm)
Multiplicity

Coupling

Constants (Hz)
Assignment

Aromatic CH 8.0 - 8.2 d J ≈ 8.0 H-6

Aromatic CH 7.6 - 7.8 t J ≈ 8.0 H-4

Aromatic CH 7.3 - 7.5 d J ≈ 8.0 H-5

COOH 10.0 - 13.0 br s - Carboxylic Acid

B(OH)₂ 8.0 - 9.0 br s - Boronic Acid
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¹³C NMR Predicted δ (ppm) Assignment

Carbonyl C 165 - 170 C=O

Aromatic C-F 160 - 165 (d, ¹JCF ≈ 250 Hz) C-2

Aromatic C-B 125 - 130 C-1

Aromatic C-COOH 130 - 135 C-3

Aromatic CH 135 - 140 C-6

Aromatic CH 120 - 125 C-4

Aromatic CH 115 - 120 (d, ²JCF ≈ 20 Hz) C-5

¹⁹F and ¹¹B NMR Spectroscopy
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to

-130 ppm, referenced to CFCl₃. The signal will exhibit couplings to the adjacent aromatic

protons.

¹¹B NMR: The chemical shift of the boron atom is indicative of its coordination state. For the

trigonal planar sp²-hybridized boronic acid, a broad signal is anticipated between 20 and 30

ppm.[3] This technique is particularly useful for studying the interaction of the boronic acid

with diols, which results in a significant upfield shift to the 5-15 ppm range, characteristic of a

tetrahedral sp³-hybridized boronate ester.[3][4][5]

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-Carboxy-2-fluorophenylboronic acid in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often

preferred as it can solubilize both the acidic protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR: Acquire a standard one-dimensional proton spectrum.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to

differentiate between CH and CH₃/CH₂ signals.

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. Due to the quadrupolar nature of the

boron nucleus, the signals are often broad.[5]

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

Fourier transformation, phasing, and baseline correction.

Structural Insights from NMR
The predicted NMR data allows for the unambiguous assignment of the substitution pattern on

the aromatic ring. The multiplicities and coupling constants in the ¹H NMR spectrum are crucial

for determining the relative positions of the protons. Furthermore, the characteristic chemical

shifts in the ¹³C, ¹⁹F, and ¹¹B NMR spectra provide definitive evidence for the presence of the

key functional groups.

Caption: Molecular structure of 3-Carboxy-2-fluorophenylboronic acid.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-Carboxy-2-fluorophenylboronic acid is expected to show

characteristic absorption bands for the O-H, C=O, B-O, and C-F bonds.

Predicted IR Absorption Bands
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Frequency Range (cm⁻¹) Vibration Functional Group

3200 - 3600 (broad) O-H stretch Boronic acid B(OH)₂

2500 - 3300 (very broad) O-H stretch Carboxylic acid -COOH

1680 - 1710 C=O stretch Carboxylic acid -COOH

1600 - 1620, 1450 - 1500 C=C stretch Aromatic ring

1310 - 1380 B-O stretch Boronic acid

1150 - 1250 C-O stretch Carboxylic acid

1000 - 1100 C-F stretch Aryl fluoride

Experimental Protocol: IR Data Acquisition
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a

suitable solvent that does not have interfering absorptions in the regions of interest should

be used.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is

recorded, typically over the range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Structural Insights from IR
The broad O-H stretching bands are indicative of the hydrogen-bonded hydroxyl groups of both

the boronic acid and carboxylic acid moieties. The strong absorption in the carbonyl region

confirms the presence of the carboxylic acid. The B-O and C-F stretching vibrations provide

further evidence for the key functional groups.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which allows for the determination of the molecular weight and can aid in

structural elucidation.

Predicted Mass Spectral Data
For 3-Carboxy-2-fluorophenylboronic acid (C₇H₆BFO₄), the expected molecular weight is

approximately 183.93 g/mol .[1]

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-

volatile compound. Both positive and negative ion modes should be explored.

Expected Ions:

Negative Ion Mode [M-H]⁻: m/z ≈ 183.03 (deprotonation of the carboxylic acid). This is

often the most abundant ion.

Positive Ion Mode [M+H]⁺: m/z ≈ 185.04.

Dehydration: The loss of one or two water molecules from the boronic acid is a common

fragmentation pathway. This could lead to ions at m/z ≈ 167.03 ([M-H-H₂O]⁻) and m/z ≈

149.02 ([M-H-2H₂O]⁻).

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is another expected

fragmentation.

Experimental Protocol: MS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile, with or without a small amount of formic acid (for positive mode) or

ammonium hydroxide (for negative mode) to aid ionization.

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole,

time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is

recommended for accurate mass measurements to confirm the elemental composition.

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is

acquired over a suitable m/z range (e.g., 50-500).
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Tandem MS (MS/MS): To gain further structural information, the [M-H]⁻ or [M+H]⁺ ion can be

isolated and fragmented to produce a product ion spectrum. This helps in confirming the

connectivity of the molecule.

[M-H]⁻
m/z ≈ 183.03

[M-H-H₂O]⁻
m/z ≈ 167.03

- H₂O

[M-H-CO₂]⁻
m/z ≈ 139.04

- CO₂

[M-H-2H₂O]⁻
m/z ≈ 149.02

- H₂O

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for 3-Carboxy-2-fluorophenylboronic
acid.

Conclusion
The spectroscopic characterization of 3-Carboxy-2-fluorophenylboronic acid relies on a

multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen

framework and confirms the presence and electronic environment of the key functional groups.

IR spectroscopy offers a rapid and reliable method for identifying these functional groups, while

mass spectrometry confirms the molecular weight and provides insights into the molecule's

fragmentation patterns. The predictive data and methodologies outlined in this guide serve as a

valuable resource for researchers working with this compound, enabling them to confidently

verify its structure and purity in their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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